molecular formula C11H9Br2N3OS B2627062 2-amino-5-bromo-N-[(3-bromothiophen-2-yl)methyl]pyridine-3-carboxamide CAS No. 1516769-55-3

2-amino-5-bromo-N-[(3-bromothiophen-2-yl)methyl]pyridine-3-carboxamide

Cat. No.: B2627062
CAS No.: 1516769-55-3
M. Wt: 391.08
InChI Key: UMGJTMUESYVVSB-UHFFFAOYSA-N
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Description

2-amino-5-bromo-N-[(3-bromothiophen-2-yl)methyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with amino, bromo, and carboxamide groups, as well as a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-bromo-N-[(3-bromothiophen-2-yl)methyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the bromination of pyridine derivatives, followed by the introduction of the amino group and the carboxamide functionality. The thiophene ring is then attached through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-bromo-N-[(3-bromothiophen-2-yl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The amino and carboxamide groups can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) or potassium carbonate (K2CO3) in polar solvents.

    Coupling: Palladium catalysts (Pd) with bases like potassium phosphate (K3PO4) in solvents such as dioxane.

    Oxidation/Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds, while substitution reactions can introduce different functional groups onto the pyridine or thiophene rings.

Scientific Research Applications

2-amino-5-bromo-N-[(3-bromothiophen-2-yl)methyl]pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for developing organic semiconductors and other advanced materials.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 2-amino-5-bromo-N-[(3-bromothiophen-2-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups can form hydrogen bonds with target proteins, while the bromine atoms may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-bromo-3-methylpyridine
  • 2,3-diamino-5-bromopyridine
  • 5-bromo-2-chloro-3-methylpyridine

Uniqueness

2-amino-5-bromo-N-[(3-bromothiophen-2-yl)methyl]pyridine-3-carboxamide is unique due to the presence of both pyridine and thiophene rings, which confer distinct electronic and steric properties. This makes it particularly versatile for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-amino-5-bromo-N-[(3-bromothiophen-2-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br2N3OS/c12-6-3-7(10(14)15-4-6)11(17)16-5-9-8(13)1-2-18-9/h1-4H,5H2,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGJTMUESYVVSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)CNC(=O)C2=C(N=CC(=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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